molecular formula C18H20N4O3S2 B2607722 N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-23-5

N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2607722
CAS RN: 941997-23-5
M. Wt: 404.5
InChI Key: MCFIHNWMMAMQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain derivatives, like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, exhibit significant selective cytotoxicity against human lung adenocarcinoma cells (A549) while showing minimal effect on non-cancerous cells (NIH/3T3 mouse embryoblast cell line) (Evren et al., 2019). Similarly, other studies have synthesized and evaluated a variety of thiazole derivatives bearing different heterocyclic rings for their antitumor activities, with some compounds showing considerable activity against cancer cell lines (Yurttaş et al., 2015).

Antimicrobial Activity

These compounds have also been studied for their antimicrobial properties. For instance, certain thiazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal species, including Staphylococcus aureus and Candida albicans (Singh & Vedic, 2015). This suggests potential applications in developing new antibacterial and antifungal agents.

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes, which include derivatives of N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, has been conducted. These studies focus on the synthesis of monomers and their subsequent electrochemical polymerization, revealing properties like optical band gaps and switching times, which are crucial for electronic and photonic applications (Camurlu & Guven, 2015).

Anti-Inflammatory and Analgesic Properties

Some derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities. Compounds like N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide have shown promising results in reducing inflammation and pain, indicating potential use in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Salian et al., 2017).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-3-8-19-16(24)9-15-10-26-18(22-15)27-11-17(25)21-14-6-4-13(5-7-14)20-12(2)23/h3-7,10H,1,8-9,11H2,2H3,(H,19,24)(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFIHNWMMAMQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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